molecular formula C14H13NO3 B3050657 Anthranilic acid, N-(3-methoxyphenyl)- CAS No. 27693-73-8

Anthranilic acid, N-(3-methoxyphenyl)-

Cat. No. B3050657
CAS RN: 27693-73-8
M. Wt: 243.26 g/mol
InChI Key: SSRGDXQQJKAWKX-UHFFFAOYSA-N
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Description

Anthranilic acid, N-(3-methoxyphenyl)-, is a derivative of anthranilic acid. Anthranilic acid is an aromatic acid with the formula C6H4(NH2)(CO2H) and has a sweetish taste . The molecule consists of a benzene ring, ortho-substituted with a carboxylic acid and an amine . As a result of containing both acidic and basic functional groups, the compound is amphoteric .


Synthesis Analysis

Anthranilic acid can chelate transition metals to form complexes with applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts . Anthranilic acid complexes of Zn (II), Bi (III), Ag (I), Fe (II), Co (II), Cu (II), Mn (II), Al, Ni (II), and Cr (III) were synthesized and characterized using various techniques .


Molecular Structure Analysis

The molecular formula of N-(3-Methoxyphenyl)anthranilic acid is C14H13NO3 . The average mass is 243.258 Da and the monoisotopic mass is 243.089539 Da .


Chemical Reactions Analysis

Anthranilic acid is an active compound with diverse biological activities such as anti-inflammatory, antineoplastic, anti-malarial and α-glucosidase inhibitory properties . It can also chelate transition metals to form complexes with applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .


Physical And Chemical Properties Analysis

Anthranilic acid is a white or yellow solid . It is odorless and has a density of 1.412 g/cm3 . The melting point is between 146 to 148 °C and it sublimes at a boiling point of 200 °C . It is soluble in water (0.572 g/100 mL at 25 °C), very soluble in chloroform, pyridine, and soluble in ethanol, ether, ethyl ether . It is slightly soluble in trifluoroacetic acid, benzene .

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds like benzoic acid are known to have antimicrobial properties and can bind to amino acids

Mode of Action

It’s structurally similar to benzoic acid, which is known to bind to amino acids, leading to their excretion and a decrease in ammonia levels . This compound might interact with its targets in a similar manner, but further studies are required to confirm this.

Biochemical Pathways

Benzoic acid, a structurally similar compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 2-[(3-methoxyphenyl)amino]benzoic acid might also be involved in amino acid metabolism.

Pharmacokinetics

Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid

Result of Action

Similar compounds like benzoic acid are known to have antimicrobial properties . This suggests that 2-[(3-methoxyphenyl)amino]benzoic acid might also exhibit antimicrobial activity, but further studies are required to confirm this.

Safety and Hazards

Anthranilic acid can cause serious eye damage . It is also harmful to aquatic life . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, ensuring adequate ventilation, and wearing personal protective equipment .

Future Directions

Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes, antiviral agents, and biologically tolerant anti-inflammatory compounds .

properties

IUPAC Name

2-(3-methoxyanilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-11-6-4-5-10(9-11)15-13-8-3-2-7-12(13)14(16)17/h2-9,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRGDXQQJKAWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182056
Record name Anthranilic acid, N-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthranilic acid, N-(3-methoxyphenyl)-

CAS RN

27693-73-8
Record name N-(3-Methoxyphenyl)anthranilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27693-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthranilic acid, N-(3-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027693738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, N-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((3-methoxyphenyl)amino)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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